2-Butenyl(di-tert-butyl)phosphine
Description
2-Butenyl(di-tert-butyl)phosphine is an organophosphorus compound characterized by a di-tert-butylphosphine group attached to a 2-butenyl chain. It is a colorless liquid () with applications in catalysis, particularly in olefin metathesis and coupling reactions involving heavy reactants. Its solubility in organic solvents and stability at low temperatures (−80°C to −20°C) make it suitable for synthetic workflows requiring precise ligand control (). The compound exhibits high purity (>98%) and is stored under inert conditions to prevent degradation ().
Properties
Molecular Formula |
C12H25P |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
but-2-enyl(ditert-butyl)phosphane |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |
InChI Key |
UOOODANZONJOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-2-en-1-yl)di-tert-butyl)phosphane can be achieved through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents or organolithium compounds.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents such as phenylsilane.
Industrial Production Methods
Industrial production of (but-2-en-1-yl)di-tert-butyl)phosphane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is often necessary to prevent oxidation and hydrolysis of the phosphane.
Chemical Reactions Analysis
Types of Reactions
(but-2-en-1-yl)di-tert-butyl)phosphane undergoes various types of reactions:
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki or Heck reactions, where it acts as a ligand for palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Scientific Research Applications
(but-2-en-1-yl)di-tert-butyl)phosphane has several applications in scientific research:
Mechanism of Action
The mechanism by which (but-2-en-1-yl)di-tert-butyl)phosphane exerts its effects involves its ability to coordinate to metal centers, forming stable complexes that can facilitate various chemical transformations. The phosphane group acts as a nucleophile, donating electron density to the metal center, which can then participate in catalytic cycles .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Structural and Physical Properties
The steric and electronic profiles of phosphine ligands are critical to their catalytic performance. Below is a comparative analysis:
Key Observations:
- Steric Effects : Bulky ligands like JohnPhos and cyclopropyl derivatives hinder substrate approach, favoring selective transformations (e.g., cycloadditions) (). In contrast, 2-butenyl(di-tert-butyl)phosphine’s flexible butenyl chain balances reactivity and steric accessibility, making it effective in metathesis ().
- Electronic Effects : All listed ligands feature electron-donating tert-butyl groups, enhancing metal-center electron density. However, substituents like biphenyl (JohnPhos) or cyclopropyl groups further modulate π-backbonding and oxidative stability ().
- Physical State : Liquid ligands (e.g., 2-butenyl(di-tert-butyl)phosphine) simplify handling in solution-phase catalysis, whereas solids (e.g., JohnPhos) require dissolution steps ().
Catalytic Performance
Olefin Metathesis
2-Butenyl(di-tert-butyl)phosphine demonstrates superior activity in olefin metathesis compared to R-ECNU-Phos, which is optimized for synthesizing chiral 2,3-enals (). Its liquid state ensures homogeneous mixing with metal precursors, critical for high turnover frequencies.
Gold(I)-Catalyzed Reactions
JohnPhos outperforms 2-butenyl(di-tert-butyl)phosphine in gold(I)-catalyzed [2+2] cycloadditions due to its rigid biphenyl backbone, which stabilizes reactive intermediates (). However, the latter’s butenyl chain may offer flexibility in less sterically demanding reactions.
Regioselective C-H Activation
Smaller ligands like di-tert-butyl methyl phosphine achieve higher regioselectivity (up to 13:1) in isoquinoline N-oxide arylation compared to bulkier analogs (). This suggests that 2-butenyl(di-tert-butyl)phosphine’s moderate steric profile could be tuned for specific C-H functionalization applications.
Stability and Handling
- Storage : 2-Butenyl(di-tert-butyl)phosphine requires storage at −80°C (6-month stability) or −20°C (1-month stability) to prevent decomposition (). In contrast, solid ligands like JohnPhos are stable at room temperature but require rigorous drying ().
- Solubility : The compound dissolves readily in organic solvents (e.g., dichloromethane) with mild heating (37°C) and sonication (), whereas cyclopropyl derivatives may need prolonged agitation ().
Biological Activity
2-Butenyl(di-tert-butyl)phosphine is an organophosphorus compound with significant potential in various biological applications. This article provides an in-depth examination of its biological activity, synthesis, and implications in research and industry.
Chemical Structure and Properties
2-Butenyl(di-tert-butyl)phosphine has the molecular formula and a molecular weight of approximately 200.30 g/mol. The structure includes a butenyl group attached to a phosphorus atom that is also bonded to two tert-butyl groups, providing steric hindrance that influences its reactivity and selectivity in chemical processes.
The primary mechanism by which 2-butenyl(di-tert-butyl)phosphine exerts its effects involves the formation of coordinate covalent bonds with transition metals. This interaction facilitates various chemical transformations essential for biological applications .
Synthesis of Biologically Active Compounds
The compound's ability to participate in diverse chemical reactions makes it valuable for synthesizing various biologically active molecules. It serves as a precursor or reagent in the development of pharmaceuticals and agrochemicals.
Case Studies
- Enzyme Inhibition Studies : Although specific case studies on 2-butenyl(di-tert-butyl)phosphine are scarce, related phosphines have demonstrated significant enzyme inhibition properties. For instance, studies on similar compounds have shown effective inhibition against enzymes involved in metabolic pathways, suggesting potential applications for 2-butenyl(di-tert-butyl)phosphine in drug development .
- Catalytic Applications : Research indicates that phosphines like 2-butenyl(di-tert-butyl)phosphine are integral to catalyzing reactions that lead to the formation of complex organic molecules. This catalytic efficiency can be pivotal in producing compounds with therapeutic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Di-tert-butylphosphine | Two tert-butyl groups attached to phosphorus | Lacks unsaturation; simpler structure |
| Tri-tert-butylphosphine | Three tert-butyl groups attached | More sterically hindered; different reactivity |
| Diethyl(2-butenyl)phosphine | Ethyl groups instead of tert-butyl | Less sterically hindered; different solubility |
| Di-n-propyl(2-butenyl)phosphine | Propyl groups instead of tert-butyl | Varying sterics and electronic properties |
The unique combination of steric bulk from the tert-butyl groups and the unsaturation from the butenyl group allows 2-butenyl(di-tert-butyl)phosphine to participate in a broader range of reactions compared to its counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
